![molecular formula C10H21KN2O6S B5140340 potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate](/img/structure/B5140340.png)
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate, also known as PMSF-K, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to prevent the degradation of proteins in biological samples.
Mécanisme D'action
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate works by irreversibly inhibiting serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate reacts with the active site of the protease, forming a covalent bond and inactivating the enzyme. This prevents the protease from degrading proteins in the sample.
Biochemical and Physiological Effects:
potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has no direct biochemical or physiological effects on cells or tissues. However, its use in preventing protease degradation can have indirect effects on downstream assays and experiments. For example, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can improve the accuracy and reproducibility of protein quantification assays, such as Western blotting and ELISA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases, making it useful in many different types of experiments. Another advantage is its stability in solution, which allows it to be stored for long periods of time. However, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate has some limitations. It is not effective against other types of proteases, such as cysteine proteases or metalloproteases. Additionally, potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be toxic to cells at high concentrations, so care must be taken to use it at appropriate concentrations.
Orientations Futures
There are several potential future directions for research on potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate. One area of interest is developing new protease inhibitors with improved specificity and potency. Another area is studying the effects of potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate on different types of cells and tissues, to better understand its indirect effects on downstream assays. Finally, there is potential for using potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate in new applications, such as in drug discovery or in the development of new diagnostic tools.
Méthodes De Synthèse
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate can be synthesized by reacting potassium hydroxide with 2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl methyl sulfone. The reaction is carried out in a solvent such as water or methanol, and the product is obtained by filtration and drying.
Applications De Recherche Scientifique
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins in biological samples, such as cell lysates, tissue homogenates, and purified protein preparations. potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate is commonly used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
Propriétés
IUPAC Name |
potassium;N-[2-hydroxy-3-(2-morpholin-4-ylethoxy)propyl]-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O6S.K/c1-11(19(14,15)16)8-10(13)9-18-7-4-12-2-5-17-6-3-12;/h10,13H,2-9H2,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPXUCARCDPWBT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COCCN1CCOCC1)O)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21KN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium {2-hydroxy-3-[2-(4-morpholinyl)ethoxy]propyl}methylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5140288.png)
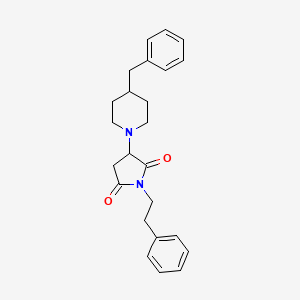
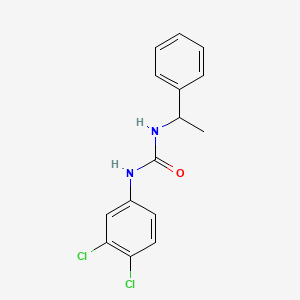
![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5140311.png)
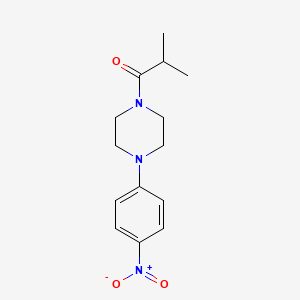
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)
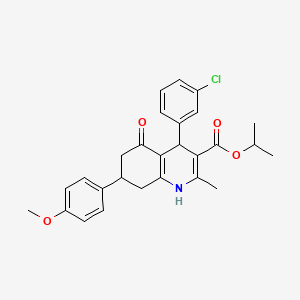
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
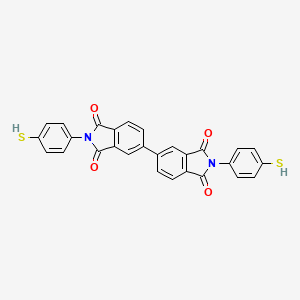
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)